N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a chromenone moiety and a pyridazinone moiety, both of which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenone and pyridazinone intermediates separately, followed by their coupling to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high-quality products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone and pyridazinone derivatives, such as:
- 3-(2-oxo-2H-chromen-3-yl)-2-phenylpyridazin-6(1H)-one
- 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
N-(2-oxo-2H-chromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is unique due to its specific combination of chromenone and pyridazinone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-14(25-20(26)12-11-17(24-25)15-7-3-2-4-8-15)21(27)23-18-13-16-9-5-6-10-19(16)29-22(18)28/h2-14H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIICMQSSCDRYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2OC1=O)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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